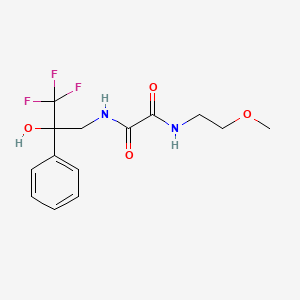

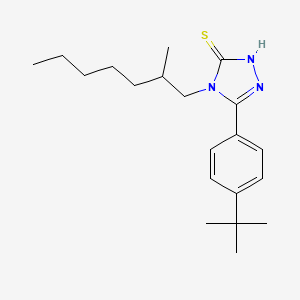

N-(3,4-dimethoxyphenethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxyphenethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as DTG, which is a selective sigma-1 receptor ligand. Sigma-1 receptors are a type of protein that are found in the endoplasmic reticulum and plasma membrane of cells. They are involved in various physiological processes, including cell survival, differentiation, and signaling. DTG has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

A study by Gull et al. (2016) discusses the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides through C-C coupling methodology, showcasing a similar structural framework to the compound . These compounds were evaluated for their antioxidant, haemolytic, antibacterial, and urease inhibition activities, with significant findings in urease inhibition. Molecular docking studies supported the urease inhibition activity, suggesting that compounds of this structural class could bind to the non-metallic active site of the urease enzyme, highlighting their potential application in addressing urease-related biological challenges (Gull et al., 2016).

Antitumor Activity

L. Yurttaş et al. (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic rings, and evaluated them for their antitumor activity against a wide range of human tumor cell lines. This study highlights the potential of thiazole-containing acetamide derivatives in cancer research, offering insights into the compound's possible applications in developing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Optoelectronic Properties

Research on thiazole-based polythiophenes by P. Camurlu and N. Guven (2015) explores the synthesis of thiazole-containing monomers and their electrochemical polymerization. The study provides valuable information on the optoelectronic properties of the resultant conducting polymers, suggesting applications of thiazole-containing compounds in electronic and optoelectronic devices (Camurlu & Guven, 2015).

Novel Synthesis Approaches

A study by P. Yu et al. (2014) on the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives reveals a novel and fast method for preparing such compounds, indicating the broad synthetic applicability and potential research applications of compounds with similar structural features (Yu et al., 2014).

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-15-4-7-17(8-5-15)25-22(29)27-23-26-18(14-32-23)13-21(28)24-11-10-16-6-9-19(30-2)20(12-16)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,28)(H2,25,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJJJIWOTNCLFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2426875.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2426877.png)

![9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2426883.png)

![3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426884.png)

![4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2426886.png)

![4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2426888.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2426892.png)